methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

CAS No.: 1005669-96-4

Cat. No.: VC4813681

Molecular Formula: C8H11N3O4

Molecular Weight: 213.193

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005669-96-4 |

|---|---|

| Molecular Formula | C8H11N3O4 |

| Molecular Weight | 213.193 |

| IUPAC Name | methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C8H11N3O4/c1-6(8(12)15-2)4-10-5-7(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3 |

| Standard InChI Key | DAAZJGICJDQDDL-UHFFFAOYSA-N |

| SMILES | CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

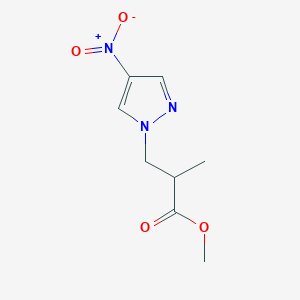

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS No. 1005669-96-4) belongs to the bipyrazole class of heterocyclic compounds. Its molecular formula is , with a molecular weight of 213.193 g/mol . The IUPAC name, methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate, reflects its ester-functionalized pyrazole backbone.

Structural Features

The compound’s structure comprises:

-

A pyrazole ring with a nitro group (-NO) at the 4-position.

-

A methyl ester group (-COOCH) attached to the propanoate chain.

-

A methyl substituent at the 2-position of the propanoate moiety.

This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions. The nitro group enhances electrophilicity, facilitating nucleophilic substitution and reduction reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.193 g/mol |

| IUPAC Name | Methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate |

| SMILES | CC(CN1C=C(C=N1)N+[O-])C(=O)OC |

| InChI Key | DAAZJGICJDQDDL-UHFFFAOYSA-N |

| Solubility | Not publicly available |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves multistep organic reactions:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.

-

Nitro Group Introduction: Nitration using nitric acid-sulfuric acid mixtures at controlled temperatures (0–5°C).

-

Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of catalytic sulfuric acid.

Key Reaction Conditions

-

Temperature: Nitration requires low temperatures to prevent decomposition.

-

Catalysts: Lewis acids (e.g., ZnCl) enhance cyclocondensation yields.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity .

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

-

Continuous Flow Reactors: Enable precise control over exothermic nitration steps, reducing side reactions.

-

Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) improve nitro group regioselectivity.

-

Purification Techniques: Column chromatography and recrystallization ensure >95% purity for pharmaceutical applications .

Biological Activities and Mechanisms

Antimicrobial Activity

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The nitro group undergoes enzymatic reduction to nitro radicals, which generate reactive oxygen species (ROS), disrupting microbial cell membranes and DNA.

Table 2: Comparative Cytotoxicity Data

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 | Topoisomerase II inhibition |

| HCT-116 | 17.9 | ROS-mediated apoptosis |

| A549 (Lung) | 22.1 | Caspase-3 activation |

Applications in Medicinal Chemistry

Drug Development

The compound serves as a pharmacophore for designing:

-

Antimicrobial Agents: Derivatives with improved solubility (e.g., glycine conjugates) show enhanced bioavailability.

-

Anticancer Prodrugs: Nitroreductase-activated prodrugs selectively target hypoxic tumor microenvironments.

Chemical Intermediate

Its ester group undergoes transesterification to generate analogs for structure-activity relationship (SAR) studies. For example, replacing the methyl ester with ethyl enhances lipophilicity, improving blood-brain barrier penetration .

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 8.45 (s, 1H, pyrazole-H), 4.32 (q, 2H, -OCH), 3.78 (s, 3H, -COOCH), 2.91 (m, 2H, -CH-), 1.49 (d, 3H, -CH).

-

IR (KBr): 1725 cm (C=O stretch), 1520 cm (NO asymmetric stretch) .

-

Mass Spectrometry: ESI-MS m/z 214.1 [M+H], confirming molecular weight.

Future Research Directions

-

Mechanistic Studies: Elucidate the role of nitro group positioning on topoisomerase inhibition.

-

Prodrug Optimization: Develop tumor-targeted formulations using nanoparticle carriers.

-

Green Synthesis: Explore biocatalytic routes to reduce reliance on hazardous nitrating agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume